

Spectroscopic Profile of 3-Nitro-5-(trifluoromethyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitro-5-(trifluoromethyl)benzoic acid

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This technical guide provides a comprehensive overview of the spectral data for the compound **3-Nitro-5-(trifluoromethyl)benzoic acid** (CAS No. 328-80-3). The information presented herein is essential for compound identification, purity assessment, and further research and development activities. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectral data for **3-Nitro-5-(trifluoromethyl)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data for **3-Nitro-5-(trifluoromethyl)benzoic acid**.

Chemical Shift (ppm)	Multiplicity	Assignment
10.6	Singlet	Carboxylic Acid Proton (-COOH)
9.146	Singlet	Aromatic Proton
8.768	Singlet	Aromatic Proton
8.722	Singlet	Aromatic Proton

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data for **3-Nitro-5-(trifluoromethyl)benzoic acid**.

Chemical Shift (ppm)	Assignment
Data not explicitly provided in search results	

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for **3-Nitro-5-(trifluoromethyl)benzoic acid**.

Wavenumber (cm ⁻¹)	Interpretation
Specific peak data not provided in search results	C=O stretch (carboxylic acid), N-O stretch (nitro group), C-F stretch (trifluoromethyl group), O-H stretch (carboxylic acid), Aromatic C-H and C=C stretches

Sample Preparation: KBr disc and Nujol mull[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Spectral Data for **3-Nitro-5-(trifluoromethyl)benzoic acid**.

m/z	Relative Intensity (%)
235.0	100.0
218.0	6.2
216.0	20.0
189.0	59.0
161.0	18.4
143.0	27.3
133.0	58.9
113.0	32.2
75.0	28.8
30.0	28.2

Ionization Method: Electron Ionization (EI) at 75 eV^[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Nitro-5-(trifluoromethyl)benzoic acid** is prepared by dissolving 5-10 mg of the compound in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

- ¹H NMR Spectroscopy:** Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 scans. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

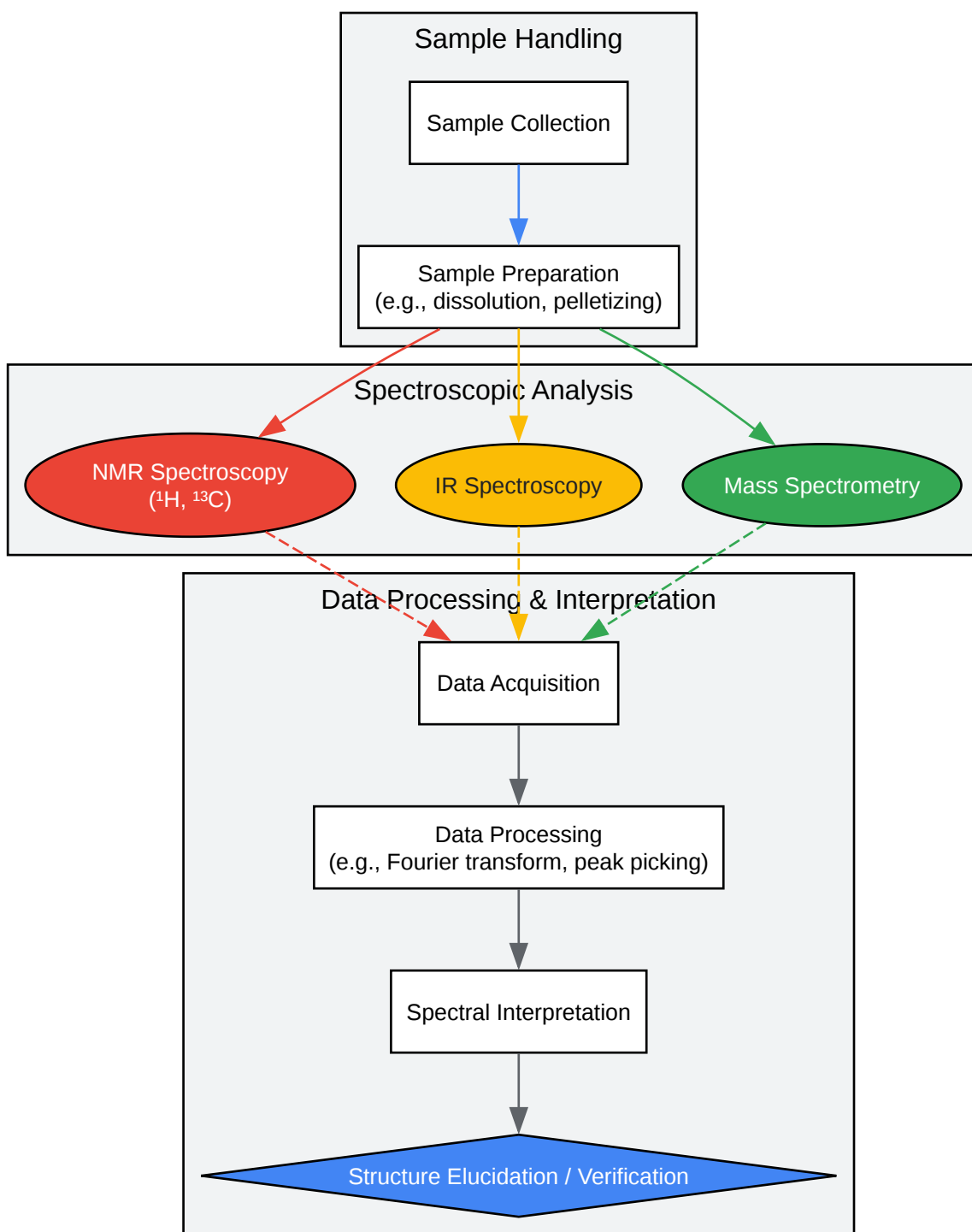
Approximately 1-2 mg of solid **3-Nitro-5-(trifluoromethyl)benzoic acid** is finely ground in an agate mortar and pestle. About 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder is added, and the mixture is thoroughly triturated to ensure a homogenous dispersion of the sample within the KBr matrix. The mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

A small amount of the solid sample is introduced into the mass spectrometer, where it is vaporized by heating. The gaseous molecules are then bombarded with a beam of electrons with a typical energy of 70 eV. This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum. For the provided data, the source temperature was 220 °C and the sample temperature was 160 °C.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Nitro-5-(trifluoromethyl)benzoic acid**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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